1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl-
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Overview
Description
1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . The presence of boron in the molecule allows for unique reactivity and applications in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid or boronate ester with an appropriate aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The aryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and substituted aryl compounds .
Scientific Research Applications
1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl- involves the interaction of the boron center with various molecular targets. In Suzuki-Miyaura coupling, the boron atom participates in transmetalation with palladium, facilitating the formation of carbon-carbon bonds . The presence of the fluoro and phenylmethoxy groups enhances the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl- is unique due to the presence of the fluoro and phenylmethoxy groups, which provide enhanced reactivity and selectivity in chemical reactions. These functional groups also contribute to the compound’s stability and versatility in various applications .
Properties
CAS No. |
1029439-50-6 |
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Molecular Formula |
C20H24BFO3 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-[2-fluoro-4-(phenylmethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BFO3/c1-19(2)20(3,4)25-21(24-19)17-11-10-16(12-18(17)22)14-23-13-15-8-6-5-7-9-15/h5-12H,13-14H2,1-4H3 |
InChI Key |
QQCCKPKPTCJAIL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)COCC3=CC=CC=C3)F |
Origin of Product |
United States |
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